Benzene, 1-methyl-2-(phenoxymethyl)-
Description
Properties
CAS No. |
57076-47-8 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-methyl-2-(phenoxymethyl)benzene |
InChI |
InChI=1S/C14H14O/c1-12-7-5-6-8-13(12)11-15-14-9-3-2-4-10-14/h2-10H,11H2,1H3 |
InChI Key |
XQSXCTZJXBGYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Williamson Ether Synthesis: Primary Industrial Route
Reaction Mechanism
The Williamson ether synthesis remains the most widely adopted method, involving nucleophilic substitution between a benzyl halide and a phenol derivative. For 1-methyl-2-(phenoxymethyl)benzene, the reaction proceeds as:
$$
\text{2-Chloromethyl-1-methylbenzene + Phenol} \xrightarrow{\text{Base}} \text{1-Methyl-2-(phenoxymethyl)benzene + HCl}
$$
The base deprotonates the phenol, enhancing its nucleophilicity for attack on the benzylic carbon of the halide.
Optimization of Reaction Conditions
Base Selection
Potassium carbonate (K$$2$$CO$$3$$) is preferred due to its moderate basicity and solubility in polar aprotic solvents. In Example 1 of CN112409206A, K$$2$$CO$$3$$ achieved 93.4% yield at 45–55°C in 1,2-dichloroethane. Sodium carbonate (Na$$2$$CO$$3$$) was less effective, yielding 92.8% under similar conditions.
Solvent Systems
- Dichloroethane : Enabled reflux at 45–55°C with minimal side reactions.
- Dichloromethane : Reduced reaction temperature to 30–40°C but required longer durations (15 hrs).
- Toluene : Produced comparable yields (92–93%) but necessitated higher temperatures (95°C).
Temperature and Time
Optimal results were observed at 45–55°C for 2–3 hours, with prolonged heating (>5 hrs) leading to byproducts like diaryl ethers.
Industrial-Scale Procedure (Adapted from CN112409206A)
- Charge : 1,2-Dichloroethane (400 g), K$$2$$CO$$3$$ (82.8 g, 0.6 mol), 2-methylphenol (108.2 g, 1.0 mol).
- Addition : 2-Chloromethylbromobenzene (215.8 g, 1.05 mol) added dropwise over 3 hrs.
- Reaction : Stirred at 45–55°C for 2 hrs.
- Workup : Filtration, solvent distillation, and vacuum purification yielded 259.2 g (93.4%) of product (GC purity: 99.8%).
Alternative Synthetic Approaches
Friedel-Crafts Alkylation
Though less common, Friedel-Crafts reactions using aluminum chloride (AlCl$$_3$$) catalysts have been explored. For example, CN110256210B utilized diphenylchloromethane with 1,2,3-trimethoxybenzene in cyclohexane at 80–140°C. However, this method introduced regioisomeric byproducts (15–20%) and required costly purification.
Ullmann Coupling
Copper-mediated coupling between aryl halides and phenols was reported in WO2007069266A2 for related structures. While effective for electron-deficient aromatics, the requirement for stoichiometric copper and elevated temperatures (120–150°C) limited its applicability to 1-methyl-2-(phenoxymethyl)benzene.
Preparation of Key Starting Materials
Analytical Characterization
Spectroscopic Data
Byproduct Management and Purification
Common Byproducts
Industrial Scalability and Environmental Impact
Green Chemistry Considerations
Cost Analysis
| Component | Cost (USD/kg) | Contribution (%) |
|---|---|---|
| 2-Chloromethyl-1-methylbenzene | 12.50 | 58 |
| 2-Methylphenol | 8.20 | 24 |
| K$$2$$CO$$3$$ | 1.80 | 5 |
| Solvent Recovery | -2.30 | -10 |
Net production cost: $20.20/kg at 10,000-ton annual capacity.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution (EAS): Benzene, 1-methyl-2-(phenoxymethyl)- undergoes EAS reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce a nitro group (-NO2) onto the benzene ring.
Halogenation: Halogens such as chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3) or iron(III) bromide (FeBr3) are used for halogenation reactions.
Major Products:
Nitration: Produces nitrobenzene derivatives.
Halogenation: Produces halogenated benzene derivatives such as chlorobenzene or bromobenzene.
Scientific Research Applications
Benzene, 1-methyl-2-(phenoxymethyl)- has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors in biological systems.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-2-(phenoxymethyl)- primarily involves its interactions with various molecular targets through electrophilic aromatic substitution reactions. The delocalized π-electrons in the benzene ring make it susceptible to attack by electrophiles, leading to the formation of substituted benzene derivatives. These reactions are facilitated by the presence of activating groups such as the methyl and phenoxymethyl groups, which increase the electron density on the benzene ring .
Comparison with Similar Compounds
Alkyl-Substituted Benzenes
Example: Benzene, 1-methyl-2-(1-methylethyl)- (o-Cymene)
- Molecular Formula : C₁₀H₁₄
- Molecular Weight : 134.22
- CAS Number : 527-84-4
- Key Properties: Retention Index: 1042 iu (non-polar scale), indicating moderate volatility . Applications: Common in essential oils and as a solvent .
- Structural Impact: The isopropyl group enhances hydrophobicity compared to the phenoxymethyl substituent, reducing polarity and increasing volatility.
Halogenated Ether-Substituted Benzenes
Example: 1-Methyl-2-(1,1,2,2-Tetrafluoroethoxy)Benzene
- Molecular Formula : C₉H₈F₄O
- Molecular Weight : 208.16
- CAS Number : 42145-66-4
- Key Properties :
- Comparison: The tetrafluoroethoxy group introduces strong electron-withdrawing effects, contrasting with the electron-donating phenoxymethyl group.
Alkenyl-Substituted Benzenes
Example: Benzene, 1-methyl-2-(1-phenylethenyl)-
- Molecular Formula : C₁₅H₁₄
- Molecular Weight : 194.28
- CAS Number : 947-77-3
- Key Properties :
- Structural Impact: The ethenyl group introduces π-bond reactivity, differing from the ether-linked phenoxymethyl group’s stability.
Boronate Esters with Phenoxymethyl Groups
Example: 4,4,5,5-Tetramethyl-2-(4-(phenoxymethyl)phenyl)-1,3,2-dioxaborolane
- Molecular Formula : C₁₉H₂₃BO₃
- Molecular Weight : 316.20
- CAS Number : 946409-21-8
- Key Properties :
- Comparison: The phenoxymethyl group here stabilizes the boronate ester, enhancing its utility in catalytic processes.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
- Substituent Effects: Electron-Donating Groups (e.g., phenoxymethyl): Enhance solubility in polar solvents and stabilize intermediates in organic synthesis . Electron-Withdrawing Groups (e.g., tetrafluoroethoxy): Increase thermal stability and reduce reactivity in harsh conditions .
- Analytical Differentiation : Compounds like o-cymene and its isomers are distinguishable via gas chromatography retention indices (e.g., 1042 iu for o-cymene vs. 1020 iu for p-cymene) .
Q & A
Q. What are the common synthetic routes for preparing Benzene, 1-methyl-2-(phenoxymethyl)-?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or Friedel-Crafts alkylation. For example:
- Nucleophilic Substitution : React 2-methylphenol with a phenoxymethyl halide (e.g., chloromethyl phenyl ether) in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) at 80–100°C for 12–24 hours .
- Friedel-Crafts Alkylation : Use a Lewis acid catalyst (AlCl₃ or FeCl₃) to facilitate the reaction between toluene derivatives and phenoxymethyl electrophiles. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .
Q. What spectroscopic techniques are recommended for characterizing Benzene, 1-methyl-2-(phenoxymethyl)-?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) identifies substituent positions via coupling patterns (e.g., aromatic protons at δ 6.8–7.3 ppm). ¹³C NMR confirms methyl and phenoxymethyl groups (δ 20–25 ppm for CH₃, δ 60–70 ppm for OCH₂) .
- IR Spectroscopy : Key peaks include C-O-C stretching (~1250 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
- GC-MS : Electron ionization (70 eV) provides fragmentation patterns to validate molecular ion peaks (e.g., m/z 212 for C₁₄H₁₄O) .
Advanced Research Questions
Q. How can HPLC parameters be optimized for analyzing Benzene, 1-methyl-2-(phenoxymethyl)- in complex mixtures?
- Methodological Answer :
- Column : C18 reverse-phase column (5 µm, 250 mm × 4.6 mm) for high resolution.
- Mobile Phase : Gradient elution with acetonitrile/water (70:30 to 90:10 over 20 minutes) to separate hydrophobic aromatic derivatives .
- Detection : UV-Vis at 254 nm for aromatic absorption. Validate retention times (RT) against standards and spike recovery tests to confirm accuracy .
Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling point, density) for this compound?
- Methodological Answer :
- Reproducibility : Standardize experimental conditions (e.g., purity of starting materials, inert atmosphere for thermal measurements).
- Cross-Validation : Use multiple techniques (e.g., differential scanning calorimetry for melting points, gas chromatography for boiling points) .
- Computational Validation : Compare experimental data with computational predictions (e.g., COSMO-RS for density, Gaussian thermochemistry for boiling points) .
Q. What strategies are effective for evaluating the compound’s thermal stability and decomposition pathways?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition onset temperatures.
- Pyrolysis-GC/MS : Analyze volatile decomposition products (e.g., phenolic fragments) at elevated temperatures (~300°C) .
- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for degradation .
Q. What safety protocols are critical when handling Benzene, 1-methyl-2-(phenoxymethyl)- in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct reactions in a fume hood due to potential volatile organic compound (VOC) emissions.
- Waste Disposal : Neutralize waste with 10% NaOH before disposal in halogenated solvent containers .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
